Fmoc-l-dab(palm)-oh
Description
The exact mass of the compound N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-L-2,4-diaminobutyric acid (Fmoc-L-Dab(Palm)-OH) is 578.37197270 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-l-dab(palm)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-l-dab(palm)-oh including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(hexadecanoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(38)36-25-24-32(34(39)40)37-35(41)42-26-31-29-21-17-15-19-27(29)28-20-16-18-22-30(28)31/h15-22,31-32H,2-14,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDSNIWBIQSKHK-YTTGMZPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Fmoc-L-Dab(Palm)-OH in Therapeutic Peptide Engineering
This in-depth technical guide details the chemical structure, properties, and application of Fmoc-L-Dab(Palm)-OH , a specialized building block for the synthesis of long-acting therapeutic peptides.
Executive Summary
Fmoc-L-Dab(Palm)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-palmitoyl-L-2,4-diaminobutyric acid) is a critical reagent in the development of peptide therapeutics requiring extended plasma half-lives. Unlike standard amino acids, this residue incorporates a C16 fatty acid (palmitic acid) directly onto the side chain of diaminobutyric acid (Dab).
This modification enables the "albumin hitchhiking" mechanism, where the lipid moiety binds non-covalently to Human Serum Albumin (HSA), protecting the peptide from rapid renal clearance and enzymatic degradation. The use of Dab (2-carbon side chain) versus Lysine (4-carbon side chain) offers a distinct structural advantage: it reduces the linker length between the peptide backbone and the lipid albumin-binding domain, often resulting in tighter conformational constraints and altered receptor selectivity.
Chemical Identity & Structural Analysis
Physicochemical Properties[1]
-
Chemical Name: N-
-Fmoc-N- -palmitoyl-L-2,4-diaminobutyric acid -
Molecular Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Weight: 578.8 g/mol [4]
-
Purity Standard:
98% (HPLC) -
Chirality: L-isomer (essential for biological compatibility)
Structural Comparison: Dab vs. Lys
The choice between Dab and Lys as the attachment point for the palmitoyl group is a strategic medicinal chemistry decision.
| Feature | Fmoc-L-Dab(Palm)-OH | Fmoc-L-Lys(Palm)-OH |
| Side Chain Length | 2 Carbons (Ethyl) | 4 Carbons (Butyl) |
| Linker Flexibility | Restricted (Rigid) | Flexible |
| Lipid Proximity | Closer to backbone | Further from backbone |
| Application | Used when steric constraint is required to lock active conformations. | Standard for general half-life extension (e.g., Liraglutide analogs). |
Mechanistic Role in Drug Design
The Albumin Hitchhiking Mechanism
The palmitoyl chain (C16) attached to the Dab residue acts as a hydrophobic anchor. Upon injection into the bloodstream, this lipid tail inserts itself into one of the hydrophobic pockets of HSA (typically Sudlow Site I or II).
Therapeutic Benefits:
-
Reduced Renal Clearance: The Peptide-Albumin complex (~66 kDa) exceeds the glomerular filtration threshold.
-
Proteolytic Shielding: Albumin binding sterically hinders peptidases (e.g., DPP-4, NEP) from accessing the peptide backbone.
-
Extended Half-Life: Transforms peptides with minutes-long half-lives into once-daily or once-weekly therapeutics.
Visualization: Mechanism of Action
Caption: Mechanism of half-life extension via albumin binding. The Dab(Palm) moiety anchors the peptide to HSA, preventing renal filtration while allowing equilibrium dissociation for receptor activation.
Solid-Phase Peptide Synthesis (SPPS) Integration
Integrating a lipidated residue requires specific modifications to standard Fmoc protocols due to the hydrophobicity of the palmitoyl tail.
Pre-lipidated vs. On-Resin Lipidation
Recommendation: Use Fmoc-L-Dab(Palm)-OH (Pre-lipidated) rather than synthesizing it on-resin.[3]
-
On-Resin Method: Requires orthogonal protection (e.g., Fmoc-Dab(Mtt)-OH), selective deprotection (1% TFA), and subsequent palmitoylation. This is prone to side reactions and incomplete coupling.
-
Pre-lipidated Method: Ensures 100% lipidation purity before the amino acid is even added to the sequence.
Experimental Protocol: Incorporation of Fmoc-L-Dab(Palm)-OH
Reagents:
-
Resin: Rink Amide (for amides) or Wang (for acids).
-
Solvent System: DMF/DCM (1:1 ratio). Critical: Pure DMF may not fully solubilize the lipid tail at high concentrations.
-
Coupling Agents: HATU / HOAt / DIEA.
Step-by-Step Workflow:
-
Dissolution (Critical):
-
Dissolve Fmoc-L-Dab(Palm)-OH in a mixture of DCM/DMF (1:1) or NMP .
-
If solubility is poor, gently warm to 35°C and sonicate.
-
Note: Avoid pure DCM for coupling as it slows reaction kinetics; use it only to aid solubility.
-
-
Activation:
-
Add HATU (0.95 eq relative to AA) and HOAt (0.95 eq).
-
Add DIEA (2.0 eq) immediately prior to addition to the resin.
-
Stoichiometry: Use a 3-fold excess of the amino acid relative to resin loading (standard is 5-fold, but lipidated blocks are expensive and bulky).
-
-
Coupling:
-
Reaction time: 2 to 4 hours at room temperature.
-
Double Coupling: Highly recommended. Repeat the step with fresh reagents to ensure complete incorporation, as the lipid tail creates steric hindrance.
-
-
Washing:
-
Wash extensively with DCM (to remove lipid residues) followed by DMF .
-
-
Fmoc Deprotection:
-
Standard 20% Piperidine in DMF.
-
Warning: Ensure the previous washing step removed all DCM, as DCM + Piperidine can cause precipitation.
-
Visualization: SPPS Decision Tree
Caption: Optimization workflow for incorporating hydrophobic Fmoc-L-Dab(Palm)-OH into peptide sequences.
Quality Control & Characterization
Due to the amphiphilic nature of the final peptide, standard RP-HPLC protocols may need adjustment.
-
HPLC Column: C4 or C8 columns are often preferred over C18 to prevent irreversible binding of the lipid tail.
-
Mobile Phase: Higher organic content is required.
-
Buffer A: 0.1% TFA in Water
-
Buffer B: 0.1% TFA in Acetonitrile/Isopropanol (1:1) . The addition of Isopropanol helps solubilize the lipid chain and improve peak shape.
-
-
Mass Spectrometry: Electrospray Ionization (ESI) is standard.[5] Expect the mass to be the peptide backbone + 238.4 Da (Palmitoyl group mass contribution relative to H).
References
-
Iris Biotech. (n.d.). Peptide Modifiers: Fmoc-L-Dab(Palm)-OH Product Data. Retrieved from
-
Kowalczyk, R., et al. (2017). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. Peptides and Peptide-based Biomaterials and their Biomedical Applications.[6] Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-L-Dab Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2013). Peptide lipidation stabilizes structure to enhance biological function.[7] Retrieved from
-
Sigma-Aldrich. (n.d.). Fmoc-Lys(palmitoyl)-OH Product Specification (Comparative Data). Retrieved from
Sources
- 1. aksci.com [aksci.com]
- 2. 1858224-29-9|FMoc-l-dab(palm)-oh|BLD Pharm [bldpharm.com]
- 3. Amino acid derivatives - product group [bapeks.com]
- 4. Fmoc-Dab(Palm) [bapeks.com]
- 5. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study on Albumin-Binding Molecules for Targeted Tumor Delivery through Covalent and Noncovalent Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide lipidation stabilizes structure to enhance biological function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N-alpha-Fmoc-N-gamma-palmitoyl-L-2,4-diaminobutyric acid
[1][2]
Part 1: Executive Summary & Strategic Importance
N-alpha-Fmoc-N-gamma-palmitoyl-L-2,4-diaminobutyric acid (Fmoc-Dab(Pal)-OH) is a specialized amino acid building block used primarily in the synthesis of long-acting therapeutic lipopeptides.[1][2]
In modern drug development, particularly within the GLP-1 receptor agonist landscape (e.g., Liraglutide, Semaglutide analogues), the incorporation of fatty acid moieties is a critical strategy for extending plasma half-life.[2] While Lysine (Lys) is the standard attachment point for these lipid tails, Diaminobutyric acid (Dab) offers a unique structural advantage: its side chain is two carbon atoms shorter than Lysine.
Why use Dab over Lys?
-
Conformational Constraint: The shorter side chain (
vs ) holds the lipid moiety closer to the peptide backbone, altering the hydrodynamic radius and potentially improving receptor fit or albumin binding affinity. -
Proteolytic Stability: As a non-proteinogenic amino acid, Dab confers resistance to standard proteases, enhancing the in vivo stability of the therapeutic.
This guide provides a comprehensive technical workflow for the handling, synthesis, and incorporation of Fmoc-Dab(Pal)-OH into solid-phase peptide synthesis (SPPS) protocols.
Part 2: Chemical Dossier & Properties[2][3]
Unlike standard Fmoc-amino acids, Fmoc-Dab(Pal)-OH is an amphiphilic molecule.[1][2] It possesses a polar Fmoc-protected head and a highly hydrophobic C16 palmitoyl tail.[1][2] This duality creates significant solubility challenges in standard SPPS solvents.
Chemical Specifications
| Property | Detail |
| Chemical Name | |
| Abbreviation | Fmoc-Dab(Pal)-OH |
| Molecular Formula | |
| Molecular Weight | ~578.8 g/mol |
| Parent CAS (Fmoc-Dab-OH) | 161420-87-7 |
| Solubility | Poor in pure DMF/MeOH.[1][2] Soluble in DCM, NMP, or warm DMF/DCM mixtures. |
| Appearance | Waxy white solid or powder (tends to aggregate).[1][2] |
Structural Visualization
The molecule consists of the Fmoc protecting group on the
[1][2]
Part 3: Synthesis & Sourcing Strategies[2]
Researchers rarely purchase pre-made Fmoc-Dab(Pal)-OH due to its high cost and solubility issues during storage.[1][2] The industry standard is to generate this residue on-resin or via solution-phase pre-conjugation immediately prior to use.[1][2]
Strategy A: On-Resin Synthesis (Orthogonal Protection)
This is the preferred method for high-fidelity SPPS.[1][2] It avoids solubility issues of the bulky building block by coupling the lipid tail after the amino acid is on the resin.
-
Couple Fmoc-Dab(ivDde)-OH : Use the ivDde-protected derivative (CAS: custom/variable) which is orthogonal to Fmoc.[1][2]
-
Peptide Assembly : Complete the rest of the peptide chain (if the lipid is internal) or leave the N-terminus Fmoc-protected.[2]
-
Selective Deprotection : Remove ivDde using 2% Hydrazine in DMF (
min).[2] Note: This leaves Fmoc intact. -
Palmitoylation : Couple Palmitic Acid to the liberated
-amine using standard activation (DIC/Oxyma).[2]
Strategy B: Solution-Phase Pre-Conjugation
If you must use Fmoc-Dab(Pal)-OH as a single block:
-
Dissolve Fmoc-Dab-OH (unprotected side chain) in DCM/DMF (1:1).[1][2]
-
Add Palmitic Acid NHS Ester (1.1 eq) and DIPEA (2 eq).
-
React for 4-6 hours.
-
Precipitate in cold diethyl ether.
-
Critical : Verify mono-acylation via LC-MS to ensure the
-amine was not acylated (Fmoc should prevent this, but steric migration is possible in basic conditions).
Part 4: Solid-Phase Peptide Synthesis (SPPS) Protocol
When coupling Fmoc-Dab(Pal)-OH (or Palmitic acid to resin-bound Dab), standard protocols fail due to aggregation.[1][2] The lipid tail interacts with the polystyrene resin, causing "shrinking" and poor diffusion.
Solvent System Modifications
Standard DMF is insufficient.[2] You must disrupt hydrophobic aggregation.
-
Recommended Solvent : DCM/NMP (1:1) or pure NMP .[2]
-
Additives : 1% Triton X-100 or 0.1 M LiCl can disrupt inter-chain aggregation during coupling.[2]
Coupling Protocol (Step-by-Step)
Step 1: Dissolution (The Hardest Part)
-
Dissolve in minimal DCM first (it dissolves lipids well).[2]
-
Dilute with NMP to reach the final coupling concentration (typically 0.1 M).
-
Tip: If the solution is cloudy, sonicate at 40°C. Do not filter; the cloudiness is likely the reagent itself forming micelles.
Step 2: Activation
-
Reagents : DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][2][3]
-
Avoid: HATU/HBTU if possible, as the guanidinium byproducts can be difficult to wash out from the lipid matrix. If coupling is difficult, switch to HATU but perform extensive DCM washes.
Step 3: Coupling Reaction
-
Time : Extended coupling (2 hours to overnight).
-
Temperature : Elevated temperature (50°C) is highly recommended to keep the lipid chain mobile.[2]
Step 4: Washing (Critical)
-
The lipid tail sticks to the resin.
-
Wash 3x with DCM (swells the resin/lipid).
-
Wash 3x with DCM again.[2]
Cleavage & Isolation[2]
Part 5: Mechanistic Insight (Albumin Binding)[1][2]
The primary utility of the Palmitoyl-Dab moiety is to facilitate non-covalent binding to Human Serum Albumin (HSA).[1][2] This mechanism protects the peptide from renal clearance and enzymatic degradation.
Part 6: Quality Control & Analysis[2]
Analyzing lipopeptides requires specific HPLC conditions. Standard C18 columns often retain the lipid too strongly, leading to carryover or peak broadening.
HPLC Method[1][2][6][7]
-
Column : C4 (Butyl) or C8 (Octyl) silica column.[1][2] Avoid C18 unless the peptide is very short.
-
Temperature : Maintain column at 50-60°C . This is crucial to sharpen the peaks of lipidated species.
-
Mobile Phase :
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Isopropanol/Acetonitrile (1:1) . (Isopropanol helps elute the lipid).
-
Mass Spectrometry[1][2][6]
-
Expect a mass shift of +238.4 Da (Palmitoyl group) relative to the free amine.
-
Warning : Lipopeptides ionize poorly in ESI compared to naked peptides.[2] You may see lower signal intensity.
Part 7: References
-
Knudsen, L. B., et al. (2000).[2] "Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once-daily administration."[1][2] Journal of Medicinal Chemistry, 43(9), 1664-1669.[2] Link[1][2]
-
Lau, J., et al. (2015).[2] "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide."[1][2] Journal of Medicinal Chemistry, 58(18), 7370-7380.[2] Link[1][2]
-
Behrendt, R., et al. (2016).[2] "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.[2] Link[1][2]
-
Zou, Y., et al. (2020).[2] "Albumin-binding strategies for protein and peptide half-life extension." Current Pharmaceutical Design, 26. Link
-
Coin, I., et al. (2007).[2] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link[1][2]
Sources
- 1. (2R)-4-((tert-Butoxycarbonyl)amino)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | C24H28N2O6 | CID 7021129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rsc.org [rsc.org]
Navigating the Solubility of Fmoc-L-Dab(Palm)-OH: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Nα-(9-Fluorenylmethoxycarbonyl)-L-γ-(palmitoyl)-diaminobutyric acid (Fmoc-L-Dab(Palm)-OH) in two common organic solvents utilized in peptide synthesis: Dimethylformamide (DMF) and Dichloromethane (DCM). This document is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the development of lipopeptides. By elucidating the underlying physicochemical principles and providing field-proven methodologies, this guide aims to empower users to confidently handle this critical lipoamino acid, ensuring optimal outcomes in their synthetic endeavors.
Introduction: The Significance of Lipidated Amino Acids in Drug Development
The covalent attachment of lipid moieties to peptides, a process known as lipidation, has emerged as a powerful strategy in modern drug design. This modification can significantly enhance the therapeutic properties of peptides by improving their metabolic stability, prolonging their plasma half-life, and facilitating their interaction with biological membranes. Fmoc-L-Dab(Palm)-OH is a key building block in the synthesis of such lipopeptides, featuring a C16 palmitoyl chain attached to the side chain of diaminobutyric acid.
The successful incorporation of Fmoc-L-Dab(Palm)-OH into a growing peptide chain via SPPS is critically dependent on its efficient dissolution in the reaction solvent. Incomplete solubilization can lead to diminished coupling yields, sequence deletions, and the generation of impurities that are often challenging to remove during purification. This guide addresses the crucial aspect of solubility to mitigate these risks.
Physicochemical Properties Governing Solubility
The solubility of Fmoc-L-Dab(Palm)-OH is governed by a delicate interplay of its structural features and the properties of the solvent. Understanding these factors provides a rational basis for solvent selection and the development of effective dissolution protocols.
-
The Fmoc Group: The large, aromatic, and nonpolar 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position contributes significantly to the molecule's hydrophobicity.
-
The Palmitoyl Chain: The C16 saturated fatty acid (palmitoyl group) is a long, hydrophobic alkyl chain that dominates the molecule's character, rendering it highly lipophilic.
-
The Amino Acid Backbone: The diaminobutyric acid core, with its free carboxylic acid, provides a polar functional group capable of hydrogen bonding.
The overall molecule is amphipathic, but the substantial hydrophobic character of the Fmoc and palmitoyl groups dictates its solubility behavior in organic solvents.
Solubility Profile: A Comparative Analysis of DMF and DCM
While precise quantitative solubility data for Fmoc-L-Dab(Palm)-OH is not extensively reported in publicly available literature, we can infer its behavior based on the known properties of the solvents and empirical observations from solid-phase peptide synthesis.
Dimethylformamide (DMF)
DMF is a polar aprotic solvent widely regarded as the solvent of choice for most Fmoc-SPPS applications. Its efficacy stems from its ability to effectively solvate a broad range of protected amino acids and the growing peptide-resin complex.
-
Solubility: Fmoc-L-Dab(Palm)-OH is expected to exhibit good to moderate solubility in DMF. The polar nature of DMF can interact favorably with the carboxylic acid group, while its organic character can solvate the hydrophobic Fmoc and palmitoyl moieties. For a structurally related compound, Fmoc-Dab(Mtt)-OH, a datasheet indicates that 1 mmol is clearly soluble in 2 ml of DMF, suggesting a solubility of at least 0.5 M. While the palmitoyl group is more hydrophobic than the Mtt group, this provides a useful qualitative benchmark.
-
Causality: DMF's high dielectric constant and its ability to act as a hydrogen bond acceptor make it an excellent solvent for polar molecules. Concurrently, its methyl groups provide a degree of nonpolar character, enabling it to dissolve large hydrophobic entities. This dual nature is key to its success in SPPS.
Dichloromethane (DCM)
DCM is a nonpolar aprotic solvent. While historically used in peptide synthesis, particularly in Boc-chemistry, its use in Fmoc-SPPS is less common for coupling reactions.
-
Solubility: The solubility of Fmoc-L-Dab(Palm)-OH in DCM is anticipated to be lower than in DMF. While the nonpolar nature of DCM can effectively solvate the long palmitoyl chain and the Fmoc group, it is less efficient at solvating the polar carboxylic acid group of the amino acid.
-
Causality: DCM has a low dielectric constant and is not a hydrogen bond acceptor. This limits its ability to stabilize the polar functional groups of the amino acid, potentially leading to aggregation and reduced solubility. Furthermore, DCM is known to be less effective at swelling many common SPPS resins compared to DMF, which can hinder reaction kinetics.
Data Summary
| Compound | Solvent | Expected Solubility | Rationale |
| Fmoc-L-Dab(Palm)-OH | Dimethylformamide (DMF) | Good to Moderate | Polar aprotic nature effectively solvates both the polar carboxylic acid and the large hydrophobic Fmoc and palmitoyl groups. Standard solvent for Fmoc-SPPS. |
| Fmoc-L-Dab(Palm)-OH | Dichloromethane (DCM) | Low to Moderate | Nonpolar nature favors solvation of the hydrophobic moieties but is less effective for the polar carboxylic acid, potentially leading to lower overall solubility. |
Experimental Protocols
The following protocols are provided as a guide for researchers. It is always recommended to perform a small-scale solubility test before committing the entire batch of material.
Protocol for Determining Approximate Solubility
This protocol provides a straightforward method to estimate the solubility of Fmoc-L-Dab(Palm)-OH in a given solvent.
Materials:
-
Fmoc-L-Dab(Palm)-OH
-
Solvent of interest (e.g., DMF, DCM)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated micropipettes
-
Small glass vials with caps
Methodology:
-
Preparation: Weigh out a precise amount of Fmoc-L-Dab(Palm)-OH (e.g., 10 mg) into a clean, dry vial.
-
Solvent Addition: Add a small, known volume of the solvent (e.g., 100 µL) to the vial.
-
Initial Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes. Observe for complete dissolution.
-
Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes at room temperature.
-
Incremental Solvent Addition: If the solid persists, add another known volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4.
-
Endpoint Determination: Continue adding the solvent incrementally until complete dissolution is observed.
-
Calculation: Calculate the approximate solubility in mg/mL by dividing the initial mass of the compound by the total volume of solvent required for complete dissolution.
Recommended Dissolution Protocol for SPPS Coupling
This protocol outlines the best practices for preparing a solution of Fmoc-L-Dab(Palm)-OH for a coupling reaction in an automated or manual peptide synthesizer.
Materials:
-
Fmoc-L-Dab(Palm)-OH
-
High-purity DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Reaction vessel
-
Magnetic stirrer or shaker
Methodology:
-
Weighing: In a clean, dry reaction vessel, weigh the required amount of Fmoc-L-Dab(Palm)-OH for the coupling reaction.
-
Solvent Addition: Add the appropriate volume of DMF to achieve the desired concentration (typically 0.2-0.5 M for SPPS).
-
Dissolution: Stir or shake the mixture at room temperature until the solid is fully dissolved. Gentle warming (to no more than 40°C) can be applied if necessary, but prolonged heating should be avoided to prevent potential degradation. Sonication can also be employed to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before proceeding with the addition of coupling reagents and base.
-
Activation and Coupling: Proceed with the standard activation and coupling protocol for your peptide synthesis.
Troubleshooting and Field-Proven Insights
-
Incomplete Dissolution: If Fmoc-L-Dab(Palm)-OH does not fully dissolve in the calculated volume of DMF, consider the following:
-
Increase Solvent Volume: Add a small amount of additional DMF. Be sure to account for the new, lower concentration in your reaction calculations.
-
Gentle Warming: As mentioned, gentle warming can aid dissolution. However, monitor the temperature carefully.
-
Co-solvents: In challenging cases, the addition of a small percentage (e.g., 5-10%) of a more solubilizing co-solvent like N-methyl-2-pyrrolidone (NMP) may be beneficial. However, ensure compatibility with your overall synthetic strategy.
-
-
Precipitation Upon Addition of Reagents: The addition of other, less soluble reagents to the solution of Fmoc-L-Dab(Palm)-OH could potentially cause precipitation. Ensure all components are soluble in the final reaction mixture.
-
Solvent Quality: Always use high-purity, anhydrous DMF. The presence of water can hydrolyze activated esters, and amine impurities can cause premature Fmoc deprotection.
Logical Relationships and Workflows
The following diagrams illustrate the decision-making process for handling Fmoc-L-Dab(Palm)-OH and the workflow for its dissolution in the context of SPPS.
Caption: Solvent selection workflow for Fmoc-L-Dab(Palm)-OH.
Caption: Step-by-step workflow for dissolving Fmoc-L-Dab(Palm)-OH.
Conclusion
While Fmoc-L-Dab(Palm)-OH presents some handling challenges due to its high lipophilicity, these can be readily overcome with a systematic approach. DMF is the recommended solvent for its dissolution in the context of Fmoc-SPPS, offering a good balance of solvating properties for both the polar and nonpolar regions of the molecule. By following the protocols and troubleshooting advice outlined in this guide, researchers can confidently prepare solutions of this important lipoamino acid, paving the way for the successful synthesis of complex and therapeutically relevant lipopeptides.
References
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
The Strategic Integration of Fmoc-L-Dab(Palm)-OH in Peptide Lipidation: A Technical Guide for Advanced Therapeutic Design
Foreword: Embracing Lipidation as a Cornerstone of Modern Peptide Therapeutics
The therapeutic peptide landscape is in a constant state of evolution, driven by the pursuit of enhanced efficacy, stability, and targeted delivery. While peptides offer remarkable specificity and potency, their inherent limitations, such as rapid in vivo clearance and susceptibility to enzymatic degradation, have historically hampered their clinical translation. Peptide lipidation, the covalent attachment of a lipid moiety, has emerged as a powerful and clinically validated strategy to overcome these hurdles.[1] This modification profoundly alters the physicochemical properties of peptides, transforming them into drug candidates with superior pharmacokinetic and pharmacodynamic profiles.[1]
This guide provides an in-depth technical exploration of a key reagent in this field: Fmoc-L-Dab(Palm)-OH . We will delve into its strategic application in solid-phase peptide synthesis (SPPS) for the precise incorporation of a palmitoyl group, a 16-carbon saturated fatty acid, onto a peptide backbone. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of peptide lipidation. We will move beyond simple protocols to elucidate the underlying chemical principles and strategic considerations that underpin the successful synthesis and application of palmitoylated peptides.
The Rationale for Palmitoylation: Enhancing Peptide Performance
The addition of a palmitoyl chain to a peptide imparts a range of desirable properties that collectively enhance its therapeutic potential. The increased lipophilicity is the primary driver of these benefits.
Mechanisms of Action of Lipidated Peptides
Lipidation fundamentally alters how a peptide interacts with its biological environment. The key mechanisms of action include:
-
Albumin Binding and Extended Half-Life: The hydrophobic palmitoyl tail facilitates non-covalent binding to serum albumin, the most abundant protein in blood plasma. This creates a circulating reservoir of the lipidated peptide, protecting it from renal clearance and enzymatic degradation, thereby dramatically extending its in vivo half-life from minutes to hours or even days.
-
Enhanced Membrane Interactions: The amphipathic nature of lipidated peptides promotes their interaction with and insertion into cellular membranes. This can enhance cellular uptake, facilitate translocation across biological barriers, and modulate interactions with membrane-bound receptors.
-
Modulation of Receptor Engagement: For peptides that target membrane receptors, the lipid tail can influence receptor binding affinity and signaling. The palmitoyl group can anchor the peptide to the cell membrane, increasing its local concentration near the receptor and potentially inducing conformational changes that favor receptor activation.
-
Self-Assembly and Depot Formation: At the site of injection, lipidated peptides can self-assemble into higher-order structures like micelles or oligomers. This can create a subcutaneous depot effect, leading to a sustained release of the peptide into circulation and a more favorable pharmacokinetic profile.
Fmoc-L-Dab(Palm)-OH: A Versatile Building Block for Palmitoylation
Fmoc-L-Dab(Palm)-OH is a non-proteinogenic amino acid derivative specifically designed for the incorporation of a palmitoyl group during Fmoc-based SPPS. It features an L-2,4-diaminobutyric acid (Dab) scaffold where the γ-amino group is acylated with palmitic acid, and the α-amino group is protected by the base-labile Fmoc group.
Chemical Properties and Synthesis
| Property | Value |
| Molecular Formula | C35H50N2O5 |
| Molecular Weight | 578.78 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents commonly used in SPPS. |
The synthesis of Fmoc-L-Dab(Palm)-OH is not widely detailed in publicly available literature, suggesting it is primarily a commercially available reagent. However, a plausible synthetic route would involve the selective palmitoylation of the γ-amino group of a suitably protected Dab derivative, followed by the introduction of the Fmoc group on the α-amino group. A potential precursor for this synthesis is Fmoc-L-Dab(Boc)-OH, where the Boc protecting group on the γ-amino group can be selectively removed to allow for subsequent acylation with palmitic acid.
Experimental Protocols: Incorporating Fmoc-L-Dab(Palm)-OH in SPPS
The successful incorporation of Fmoc-L-Dab(Palm)-OH into a growing peptide chain requires careful consideration of its bulky and hydrophobic nature, which can present challenges such as steric hindrance and peptide aggregation.
Materials and Reagents
-
Fmoc-L-Dab(Palm)-OH
-
High-quality, peptide-synthesis-grade solvents (DMF, NMP, DCM)
-
Standard Fmoc-protected amino acids
-
Solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Coupling reagents suitable for sterically hindered amino acids (e.g., HATU, HCTU, PyAOP)[2][3][4]
-
Base: Diisopropylethylamine (DIPEA) or Collidine
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Step-by-Step Coupling Protocol
This protocol outlines the manual coupling of Fmoc-L-Dab(Palm)-OH. Automated synthesizers will follow a similar logic.
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 1 x 5 min and 1 x 15 min) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove residual piperidine and the fulvene adduct.
-
Pre-activation of Fmoc-L-Dab(Palm)-OH: In a separate vessel, dissolve Fmoc-L-Dab(Palm)-OH (2-4 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 1.9-3.9 equivalents) in DMF. Add DIPEA (4-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated Fmoc-L-Dab(Palm)-OH solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the palmitoyl chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Monitoring the Coupling: The completion of the coupling reaction should be monitored using a qualitative test. The Kaiser test is not suitable for the secondary amine that would be formed after coupling to a proline, but a bromophenol blue test can be used.
-
Washing: After a successful coupling, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids.
Cleavage and Deprotection
-
Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Thoroughly wash the resin with DMF, followed by DCM, and then dry the resin under a high vacuum for at least 4 hours.
-
Cleavage from Resin: Suspend the dried resin in a cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5). The choice of scavengers in the cocktail is crucial to prevent side reactions with sensitive amino acid residues.
-
Peptide Precipitation: After the cleavage reaction (typically 2-3 hours at room temperature), filter the resin and precipitate the crude lipidated peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude lipidated peptide under a high vacuum.
Purification and Characterization of Palmitoylated Peptides
The increased hydrophobicity of palmitoylated peptides necessitates modifications to standard purification and analytical procedures.
Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the method of choice for purifying lipidated peptides.
-
Column: A C4 or C8 stationary phase is often preferred over the more common C18 phase, as the strong hydrophobic interactions between the palmitoyl chain and a C18 column can lead to poor peak shape and recovery.
-
Mobile Phase: A gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA as an ion-pairing agent, is typically used. Due to the high hydrophobicity of the peptide, a higher final concentration of acetonitrile and a shallower gradient may be required for optimal separation.
-
Solubility: To improve the solubility of the crude lipidated peptide in the initial mobile phase, a small amount of an organic solvent like isopropanol or formic acid can be added to the sample solution.
Characterization by Mass Spectrometry
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the identity and purity of the synthesized palmitoylated peptide.
-
Challenges: The hydrophobic nature of lipidated peptides can sometimes lead to poor ionization efficiency.
-
Optimization: The choice of matrix in MALDI and the solvent system in ESI can be optimized to enhance signal intensity. For instance, using a matrix like sinapinic acid or adding a small amount of formic acid to the ESI solvent can be beneficial.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the site of lipidation. Collision-induced dissociation (CID) can sometimes lead to the loss of the labile palmitoyl group. Electron transfer dissociation (ETD) is often a better fragmentation method as it tends to preserve the lipid modification.[5]
Applications and Case Studies
The strategic use of Fmoc-L-Dab(Palm)-OH has enabled the development of numerous long-acting and potent therapeutic peptides.
Case Study: Palmitoylated Prolactin-Releasing Peptide (PrRP) Analogs
Prolactin-releasing peptide (PrRP) is a neuropeptide with anorexigenic effects, making it a potential candidate for the treatment of obesity. However, its therapeutic use is limited by its short in vivo half-life. Researchers have designed and synthesized palmitoylated PrRP analogs to improve their pharmacokinetic profile.[6] A palmitoylated PrRP31 analog, palm11-PrRP31, demonstrated enhanced stability and the ability to cross the blood-brain barrier after peripheral administration, leading to reduced food intake and body weight in animal models of obesity.[6] This highlights how the introduction of a palmitoyl group, facilitated by reagents like Fmoc-L-Dab(Palm)-OH, can transform a native peptide into a viable drug candidate.[6]
Palmitoylation in Signaling Pathways
The reversible nature of protein palmitoylation is a key regulatory mechanism in various cellular signaling pathways. Synthesizing palmitoylated peptides using Fmoc-L-Dab(Palm)-OH allows researchers to create valuable tools to probe these pathways.
-
G-Protein Coupled Receptor (GPCR) Signaling: Many GPCRs and their associated G proteins are palmitoylated.[7][8][9][10][11] This modification influences receptor trafficking, localization to lipid rafts, dimerization, and coupling to downstream effectors.[7][9][10] Synthetic palmitoylated peptides corresponding to the palmitoylated regions of these proteins can be used to study these processes in detail.
-
Wnt Signaling Pathway: Wnt proteins, a family of secreted signaling molecules crucial for embryonic development and tissue homeostasis, are palmitoylated.[12][13][14][15][16] This lipid modification is essential for their secretion, interaction with the Frizzled receptors, and subsequent activation of downstream signaling cascades.[12][14][15] Palmitoylated Wnt peptide fragments can serve as agonists or antagonists of this pathway, providing valuable research tools and potential therapeutic leads.
dot
Caption: Role of Wnt Palmitoylation in Canonical Signaling.
dot
Caption: SPPS Workflow for Palmitoylated Peptides.
Conclusion and Future Perspectives
Fmoc-L-Dab(Palm)-OH has established itself as an indispensable tool in the arsenal of peptide chemists and drug developers. Its ability to facilitate the precise, site-specific incorporation of a palmitoyl moiety via the robust and versatile Fmoc-SPPS methodology has been instrumental in advancing the field of peptide therapeutics. The resulting lipidated peptides exhibit significantly improved pharmacokinetic profiles, paving the way for the development of long-acting and more effective treatments for a wide range of diseases.
Future research will likely focus on the development of novel lipidated amino acids with different chain lengths and degrees of saturation to fine-tune the pharmacokinetic and pharmacodynamic properties of peptides. Furthermore, the exploration of multi-lipidated peptides and the combination of lipidation with other peptide modification strategies, such as PEGylation or glycosylation, hold immense promise for creating the next generation of highly potent and targeted peptide-based drugs. As our understanding of the intricate roles of lipidation in cellular processes continues to grow, so too will the applications of custom-designed lipidated peptides in both basic research and clinical medicine.
References
-
Regulation of G protein-coupled receptors by palmitoylation and cholesterol. PMC. [Link]
-
A sticky situation: regulation and function of protein palmitoylation with a spotlight on the axon and axon initial segment. Portland Press. [Link]
-
Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signalling. Biochemical Journal. [Link]
-
The fat controller: roles of palmitoylation in intracellular protein trafficking and targeting to membrane microdomains (Review). Taylor & Francis Online. [Link]
-
Palmitoylation: an emerging therapeutic target bridging physiology and disease. PMC. [Link]
-
Palmitoylation and ubiquitination regulate exit of the Wnt signaling protein LRP6 from the endoplasmic reticulum. PNAS. [Link]
-
Wnt Palmitoylation for Ordered-Domain Binding. Frontiers. [Link]
-
Palmitoylation of the Frizzled-5 receptor and its role in Wnt signalling and synapse assembly. UCL Discovery. [Link]
-
Wnt signaling pathway. Wikipedia. [Link]
-
Palmitoylation. Wikipedia. [Link]
-
Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function. PubMed. [Link]
-
Protein palmitoylation and subcellular trafficking. PubMed. [Link]
-
Palmitoylation Mass Spectrometry. Mtoz Biolabs. [Link]
-
Impact of Multiple S-Palmitoylation on Peptide Behavior in Mass Spectrometry. Wiley Online Library. [Link]
-
G-protein-coupled receptors, cholesterol and palmitoylation: facts about fats in. Journal of Molecular Endocrinology. [Link]
-
Direct Detection of S-Palmitoylation by Mass Spectrometry. PMC. [Link]
-
REVIEW G-protein-coupled receptors, cholesterol and palmitoylation: facts about fats. Journal of Molecular Endocrinology. [Link]
-
G-protein-coupled receptor phosphorylation and palmitoylation. PubMed. [Link]
-
Solid-phase synthesis of lipidated peptides. PubMed. [Link]
-
A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. bioRxiv. [Link]
-
Exploring protein lipidation by mass spectrometry-based proteomics. Oxford Academic. [Link]
-
Reverse-phase HPLC purification of lipopeptides produced by B. velezensis SK. ResearchGate. [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
-
Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. SpringerLink. [Link]
-
Unlocking the potential of Palmitoyl AHK Peptide in scientific research. Durham Post. [Link]
-
Protein palmitoylation: biological functions, disease, and therapeutic targets. PMC. [Link]
-
Purification and characterization of the lipopeptide. a HPLC elution... ResearchGate. [Link]
-
Effect of Palmitoylated Prolactin-Releasing Peptide on Food Intake and Neural Activation after Different Routes of Peripheral Administration in Rats. ResearchGate. [Link]
-
Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves. PMC. [Link]
-
Identification of surfactin lipopeptides isoforms produced by a newly isolated strain Bacillus sp. MI27 with potential use as main ingredients in detergent formulation. IWA Publishing. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Cellular palmitoylation and trafficking of lipidated peptides. PMC. [Link]
-
Synthetic Lipidation of Peptides and Amino Acids: Monolayer Structure and Properties. Semantic Scholar. [Link]
-
Peptides and Their Mechanisms of Action in the Skin. MDPI. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]
-
Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC. [Link]
- Synthetic method of Fmoc-Dab(Boc)-OH.
-
On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. RSC Publishing. [Link]
Sources
- 1. Peptide Lipidation Service - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. file.globalso.com [file.globalso.com]
- 5. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of G protein-coupled receptors by palmitoylation and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. G-protein-coupled receptor phosphorylation and palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
Strategic Lipidation of Peptides: Fmoc-Dab(Palm)-OH vs. Fmoc-Dab(ivDde)-OH
The following technical guide details the strategic selection and application of Fmoc-Dab(Palm)-OH (Convergent Strategy) versus Fmoc-Dab(ivDde)-OH (Divergent Strategy) for peptide lipidation.
Executive Summary
In the development of long-acting peptide therapeutics (e.g., GLP-1 analogs), lipidation is a critical modification used to extend half-life via albumin binding. The introduction of a lipidated Diaminobutyric acid (Dab) residue can be achieved through two distinct strategies:
-
Convergent (Pre-lipidated): Using Fmoc-Dab(Palm)-OH , where the lipid moiety is already attached.
-
Divergent (Orthogonal): Using Fmoc-Dab(ivDde)-OH , followed by selective deprotection and on-resin lipidation.
Recommendation: Use Fmoc-Dab(ivDde)-OH for complex sequences or when high purity is paramount, as it avoids the solubility and aggregation issues associated with lipidated building blocks. Use Fmoc-Dab(Palm)-OH only for short, non-aggregating sequences where step-economy is the priority and solubility in binary solvent systems (e.g., DMF/DCM) is confirmed.
Mechanistic Comparison
The Convergent Route: Fmoc-Dab(Palm)-OH
This approach treats the lipidated residue as a standard amino acid building block. The palmitoyl (Palm) group is pre-conjugated to the
-
Mechanism: Direct coupling of the bulky, hydrophobic residue.
-
Key Challenge: Solubility & Sterics. The long aliphatic chain (
) creates a "greasy" residue that disrupts the solvation shell of the polar resin/peptide matrix, often leading to on-resin aggregation and incomplete coupling. -
Lactamization Risk: Minimal. The
-amine is acylated (masked) throughout the entire synthesis, preventing the formation of the cytotoxic -lactam (pyrrolidin-2-one) byproduct.
The Divergent Route: Fmoc-Dab(ivDde)-OH
This approach utilizes the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group. It is orthogonal to both Fmoc (base-labile) and Boc/tBu (acid-labile) schemes.
-
Mechanism:
-
Key Challenge: Hydrazine Incompatibility. Hydrazine can partially remove Fmoc groups; therefore, the N-terminus must be protected with a base-stable group (Boc) before ivDde removal.
-
Lactamization Risk: Moderate.[5] Upon ivDde removal, the free
-amine is exposed. Prolonged exposure without immediate acylation can lead to nucleophilic attack on the backbone amide (transamidation), resulting in chain cleavage.
Technical Deep Dive & Decision Matrix
Comparative Data Analysis
| Feature | Fmoc-Dab(Palm)-OH (Convergent) | Fmoc-Dab(ivDde)-OH (Divergent) |
| Step Economy | High (No post-assembly steps) | Low (Requires 3 extra steps) |
| Solubility (DMF) | Poor (Requires DCM/NMP blends) | Excellent (Standard Fmoc-AA solubility) |
| Coupling Efficiency | Variable (Steric hindrance from lipid) | High (Standard kinetics) |
| Side Reactions | Aggregation-induced deletions | Hydrazine sensitivity; |
| Purification | Difficult (Lipid tail smears HPLC) | Standard (Lipid added last, easier control) |
| Cost | High (Custom synthesis often required) | Moderate (Standard catalog reagent) |
Visualizing the Workflows
Figure 1: Comparison of Convergent (Route A) and Divergent (Route B) workflows. Route A suffers from solubility bottlenecks, while Route B introduces chemical complexity via hydrazine handling.
Experimental Protocols
Protocol A: Handling Fmoc-Dab(Palm)-OH (The "Greasy" Approach)
Use this when the sequence is short (<15 AA) and the facility lacks hydrazine handling capabilities.
-
Solvent System: Do not use pure DMF. Use a binary solvent system of DCM:DMF (1:1) or NMP to ensure the lipidated amino acid remains in solution.
-
Activation: Use HATU (0.95 eq) and HOAt (0.95 eq) with DIEA (2.0 eq). Avoid carbodiimides (DIC) alone as kinetics are too slow for bulky lipids.
-
Double Coupling: Perform double coupling (2 x 2 hours) to mitigate steric hindrance.
-
Detergent Additives: If aggregation is observed (monitoring via UV), add 0.1% Triton X-100 or use ChemMatrix resin (PEG-based) to improve solvation.
Protocol B: The ivDde Deprotection & Lipidation (The "Precision" Approach)
Use this for high-value therapeutics (e.g., Liraglutide/Semaglutide analogs).
Step 1: Backbone Assembly & Capping
Complete the full peptide backbone. The N-terminal amino acid must be Boc-protected (e.g., Boc-His(Trt)-OH) or acetylated.[2] Crucial: Do not leave a free N-terminal Fmoc; hydrazine will cleave it.
Step 2: ivDde Removal (Hydrazineolysis)
-
Reagent: Prepare 2% Hydrazine monohydrate in DMF (v/v). Note: Higher concentrations (>2%) increase the risk of Arg->Orn conversion and Gly cleavage.[3]
-
Reaction:
-
Monitoring: Collect the filtrate. The byproduct (indazole) absorbs strongly at 290 nm .[4] Continue treatments until UV absorbance of the filtrate returns to baseline.
-
Wash: Wash extensively with DMF (5x) followed by DCM (3x) to remove all traces of hydrazine (which would quench the subsequent acylation).
Step 3: On-Resin Lipidation
-
Immediate Acylation: Do not let the resin sit with the free
-amine. -
Coupling: Dissolve Palmitic Acid (5 eq), DIC (5 eq), and OxymaPure (5 eq) in DMF/DCM (1:1).
-
Reaction: Add to resin and shake for 2 hours.
-
Kaiser Test: Verify completion with a Kaiser test (should be negative/colorless).
Critical Troubleshooting: The "Dab Lactamization"
A specific risk with Diaminobutyric acid (Dab) is the formation of a
-
The Threat: Once ivDde is removed, the
-amine is nucleophilic. If it attacks the backbone carbonyl of the Dab residue (intramolecular aminolysis), it cleaves the peptide chain, leaving a lactam-terminated fragment on the resin. -
The Fix:
-
Speed: Minimize the time between hydrazine wash and palmitoylation.
-
Base Control: Avoid excess base (DIEA) during the palmitoylation step if possible; use DIC/Oxyma (neutral/acidic activation) to discourage nucleophilic attack.
-
Figure 2: The kinetic competition between successful lipidation and destructive lactamization.
References
-
Chhabra, S. R., et al. (1998). "An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis." Tetrahedron Letters, 39(12), 1603-1606. Link
-
Diaz-Mochon, J. J., et al. (2004). "Selective orthogonal deprotection of the Dde and ivDde protecting groups." Organic Letters, 6(7), 1127-1129. Link
-
Wilhelm, R., et al. (2002). "Fmoc-Dab(ivDde)-OH: A valuable tool for the synthesis of branched peptides."[2] Journal of Peptide Science. Link
-
Merck Millipore. (2025). "Novabiochem® Technical Note: Cleavage of Dde and ivDde Protecting Groups." Sigma-Aldrich Technical Library. Link
-
BenchChem. (2025).[7] "A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis." BenchChem Technical Guides. Link
Sources
Technical Guide: Engineering and Characterization of Dab(Palm) Peptides
Executive Summary
The incorporation of L-2,4-diaminobutyric acid (Dab) conjugated with a palmitoyl group—Dab(Palm) —represents a precision strategy in modern peptide drug design. Unlike the ubiquitous Lys(Palm) modification used in blockbuster GLP-1 agonists (e.g., Liraglutide), Dab(Palm) offers a shorter side-chain linker (2 carbons vs. 4 carbons). This structural constraint alters the hydrophobic moment , tightens albumin binding kinetics, and modifies membrane insertion depth.
However, this modification introduces severe physicochemical challenges.[1] The high hydrophobicity of the palmitoyl tail (
Part 1: The Physicochemical Landscape
Structural Mechanics: Dab(Palm) vs. Lys(Palm)
To understand the behavior of Dab(Palm), one must contrast it with the standard Lys(Palm). While both introduce a hydrophobic anchor, the Dab side chain is significantly shorter .
-
Lysine: Side chain length
6.3 Å (4 carbons). High rotational freedom. -
Dab: Side chain length
3.8 Å (2 carbons). Restricted conformational space.
Impact on Hydrophobicity: While the bulk hydrophobicity (measured by LogP) is dominated by the palmitoyl tail, the effective hydrophobicity differs. The shorter Dab linker forces the lipid tail closer to the peptide backbone. This "shielding" effect can paradoxically increase the apparent hydrophobicity in folded states by preventing solvent access to the amide backbone, stabilizing compact, aggregation-prone structures.
Mechanism of Action: Albumin Binding & Membrane Anchoring
The primary utility of Dab(Palm) is half-life extension. The palmitoyl moiety binds non-covalently to Human Serum Albumin (HSA), specifically at Sudlow Site II .
-
The "Hitchhiker" Effect: Binding to HSA (
) increases the peptide's hydrodynamic radius, preventing renal filtration (cutoff ). -
Membrane Insertion: The lipid tail inserts into the cell membrane bilayer. The shorter Dab linker restricts the peptide backbone to the lipid-water interface more tightly than Lys, potentially enhancing receptor activation for juxtamembrane targets.
Visualization: Molecular Interaction Pathways
Figure 1: Mechanism of half-life extension via HSA binding and membrane anchoring.[2]
Part 2: Synthesis Challenges & Solutions (SPPS)
The Aggregation Problem
The introduction of the palmitoyl chain causes hydrophobic collapse of the growing peptide chain on the resin. This steric shielding prevents subsequent deprotection and coupling steps, leading to deletion sequences (des-peptides).
Diagnostic Symptom: UV monitoring shows a sudden drop in Fmoc deprotection peak area after the lipidation step.
Protocol: "Magic Mixture" Synthesis
Standard DMF-based SPPS is insufficient for Dab(Palm). We utilize a chaotropic solvent system to disrupt inter-chain hydrogen bonding and hydrophobic aggregation.
Reagents:
-
Resin: ChemMatrix (PEG-based) is superior to Polystyrene due to better swelling in polar/organic mixtures.
-
Solvent: NMP (N-methyl-2-pyrrolidone) or a binary mix of DCM/DMF (1:1).
-
Coupling Reagent: DIC/Oxyma Pure (Superior to HATU for preventing racemization at elevated temps).
Step-by-Step Workflow:
-
Backbone Assembly: Synthesize the peptide up to the Dab residue using standard Fmoc protocols.
-
Orthogonal Protection: Use Fmoc-Dab(Mtt)-OH . The Mtt (4-methyltrityl) group allows selective side-chain deprotection.
-
Selective Deprotection:
-
Wash resin with DCM.
-
Treat with 1% TFA/DCM (volatile acid method) approx
min until yellow color disappears. -
Crucial: Neutralize immediately with 5% DIPEA/DCM to prevent backbone cleavage.
-
-
Lipidation (The Critical Step):
-
Dissolve Palmitic Acid (5 eq), DIC (5 eq), and Oxyma (5 eq) in NMP/DCM (1:1) .
-
React at 45°C for 2 hours. (Heat provides kinetic energy to overcome steric hindrance).
-
-
Final Elongation: Continue N-terminal synthesis.
Visualization: SPPS Workflow
Figure 2: Orthogonal protection strategy for site-specific Dab palmitoylation.
Part 3: Downstream Processing (Purification)
The Solubility Paradox
Dab(Palm) peptides are amphipathic. They form micelles in aqueous buffers, appearing as broad, tailing peaks on HPLC.
-
Observation: In standard Water/Acetonitrile gradients, the peptide may elute late or stick irreversibly to C18 columns.
Column Selection: C4 vs. C8 vs. C18
For lipidated peptides, surface area is the enemy.
-
C18: Often too hydrophobic. Leads to irreversible adsorption and low recovery.
-
C8: Balanced. Good for peptides < 30 residues with single lipidation.
-
C4: Recommended. The lower carbon load allows for easier desorption of the palmitoyl tail.
Purification Protocol
Mobile Phase Engineering: Standard TFA/Water/ACN is often insufficient. We must lower the surface tension.
| Parameter | Standard Peptide | Dab(Palm) Peptide (Optimized) |
| Stationary Phase | C18 (100 Å) | C4 or Phenyl-Hexyl (300 Å) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN/IPA (70:30) |
| Temperature | Ambient (25°C) | Elevated (60°C) |
| Gradient | 5-60% B | 40-90% B (Steep organic ramp) |
Why Isopropanol (IPA)? IPA is a stronger eluent than ACN for lipids. It disrupts the hydrophobic interaction between the palmitoyl tail and the stationary phase more effectively, sharpening the peak shape.
Why 60°C? Elevated temperature increases mass transfer kinetics and disrupts micelle formation, resulting in narrower peaks and higher recovery.
Part 4: Characterization & Stability
Mass Spectrometry Artifacts
When analyzing Dab(Palm) peptides via LC-MS:
-
Carryover: The lipid tail sticks to the injector needle and tubing. Solution: Use a needle wash of 50% Methanol/Isopropanol.
-
Ionization Suppression: The lipid tail can suppress ionization in ESI. Solution: Monitor higher charge states; the lipid tail usually does not prevent multiple protonations of the backbone.
Critical Quality Attribute (CQA) Summary
| Attribute | Specification | Method | Note |
| Purity | > 95% | RP-HPLC (C4, 60°C) | Inspect for des-Palm impurities. |
| Identity | MW ± 1 Da | ESI-MS | Check for TFA adducts (+114 Da). |
| Peptide Content | > 80% | Elemental Analysis (N) | Lipidated peptides retain water/solvents. |
| Aggregates | < 5% | SEC-HPLC | Run in denaturing buffer (e.g., 30% ACN). |
References
-
Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once-daily administration.[3] Journal of Medicinal Chemistry. (Establishes the foundation of albumin-binding fatty acid acylation).
-
Zorzi, A., et al. (2017). Acylated heptapeptide binds albumin with high affinity and application as tag for half-life extension. Nature Communications. (Discusses ligand affinity and structural constraints of lipidated peptides).
-
Rijkers, D. T., et al. (2005).[4] A convenient solid phase synthesis of S-palmitoyl transmembrane peptides. Tetrahedron Letters. (Details SPPS challenges and purification of palmitoylated sequences).
-
Biotage Application Note. (2023). Which Stationary Phase Should I Choose For My Peptide Purification? (Comparative data on C18 vs C4 for hydrophobic peptides).
-
BenchChem Technical Guide. (2025). Purifying Lipidated Peptides: An Application Guide to Reverse-Phase High-Performance Liquid Chromatography. (Specific protocols for mobile phase modification with IPA).
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
Methodological & Application
Application Note: Solid Phase Peptide Synthesis of Fmoc-L-Dab(Palm)-OH Containing Peptides
Introduction: The Lipidation Advantage
The incorporation of fatty acid-conjugated amino acids, such as Fmoc-L-Dab(Palm)-OH (Fmoc-L-2,4-diaminobutyric acid
However, the introduction of a C16 (palmitoyl) lipid chain creates significant synthetic challenges:
-
Solubility: The hydrophobic lipid tail clashes with the polar nature of standard SPPS solvents (DMF).
-
Steric Hindrance: The bulky side chain retards coupling kinetics.
-
Aggregation: Lipidated peptides are prone to on-resin aggregation, leading to deletion sequences.
This guide details two validated protocols: Direct Coupling (using the pre-lipidated building block) and On-Resin Lipidation (using orthogonal protection).
Strategic Considerations & Material Selection
Resin Selection
Lipidated peptides require resins that swell effectively in both polar (DMF) and non-polar (DCM) solvents.
-
Recommended: ChemMatrix® (PEG-based) or Low-loading Wang/Rink Amide (< 0.3 mmol/g) .
-
Avoid: High-loading polystyrene resins (> 0.6 mmol/g). High density leads to steric crowding of lipid tails, causing "brush polymers" that are inaccessible to reagents.
Solvent Systems
Standard DMF is often insufficient for dissolving Fmoc-L-Dab(Palm)-OH.
-
Solvent B (Modified): Use NMP (N-methylpyrrolidone) or a 50:50 mixture of DMF/DCM for the coupling step of the lipidated residue.
-
Expert Insight: While NMP improves coupling, Fmoc-amino acids are less stable in NMP than in DMF.[1] Prepare activated solutions immediately before use; do not store them.
Protocol A: Direct Coupling of Fmoc-L-Dab(Palm)-OH
Use this route when the pre-made building block is available and the peptide sequence is relatively short (< 15 residues).
Reagents
-
Building Block: Fmoc-L-Dab(Palm)-OH (2.5 – 3.0 equivalents).
-
Activator: HATU (2.5 – 3.0 eq) or COMU. Avoid HBTU/TBTU due to lower reactivity.
-
Base: DIEA (Diisopropylethylamine) (5.0 – 6.0 eq).
-
Solvent: NMP or DMF/DCM (1:1).
Step-by-Step Procedure
-
Resin Preparation: Swell resin in DCM (3 x 10 min) to ensure maximum expansion of the matrix.
-
Activation:
-
Coupling:
-
Monitoring:
-
Kaiser Test: Often unreliable due to the lipid "masking" the amine.
-
Chloranil Test: Recommended for secondary amines, but micro-cleavage followed by HPLC/MS is the only definitive QC method.
-
-
Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.
Protocol B: On-Resin Lipidation (Orthogonal Strategy)
Use this route for long peptides, to reduce cost, or if the specific lipidated block is unavailable. This method uses Fmoc-Dab(ivDde)-OH.
Why ivDde and not Mtt?
While Mtt (4-methyltrityl) is a common orthogonal group, Fmoc-Dab(Mtt)-OH is prone to rapid lactamization (cyclization of the
Workflow Diagram
The following diagram illustrates the orthogonal deprotection pathway required for this strategy.
Caption: Workflow for orthogonal lipidation using the ivDde strategy. Note that the N-terminus must be Boc-protected before Hydrazine treatment to prevent unwanted Fmoc removal.
Detailed Procedure
-
Peptide Assembly: Synthesize the peptide backbone using Fmoc-L-Dab(ivDde)-OH at the desired position.
-
N-Terminal Capping: The N-terminal amino acid must be Boc-protected (e.g., Boc-His(Trt)-OH) or the N-terminus must be acetylated if the peptide is not N-terminally free.
-
Reason: Hydrazine (used to remove ivDde) also removes Fmoc.
-
-
ivDde Removal:
-
Treat resin with 2% Hydrazine monohydrate in DMF (3 x 10 min).
-
Wash: DMF (5 x 2 min) to remove all traces of hydrazine (which would quench the next coupling).
-
Monitoring: The released indazole byproduct absorbs at 290 nm. Wash until UV absorbance is baseline.
-
-
Palmitoylation:
-
Dissolve Palmitic Acid (5 eq), HATU (5 eq), and DIEA (10 eq) in NMP/DCM.
-
Couple to the exposed
-amine of Dab for 2 x 2 hours.
-
-
Final Cleavage: Proceed to TFA cleavage. The Boc group and side-chain protections are removed simultaneously.
Cleavage and Purification[5][6][7][8][9][10]
Cleavage Cocktail
Lipidated peptides can be difficult to precipitate.
-
Reagent K (Modified): TFA / Phenol / Water / TIS (88:5:5:2).[5]
-
Time: 2–3 hours.
Isolation (Critical Step)
-
The Ether Problem: Lipidated peptides often do not precipitate well in cold diethyl ether; they may form a "soap" or gel.
-
Alternative:
Quantitative Data Summary
| Parameter | Protocol A (Direct Coupling) | Protocol B (On-Resin/ivDde) |
| Coupling Reagent | HATU / HOAt | HATU / HOAt |
| Solvent System | NMP or DMF/DCM (1:1) | DMF (Hydrazine step), NMP (Lipid step) |
| Coupling Time | 2 - 4 hours (Double couple) | 2 x 2 hours |
| Orthogonality | N/A | ivDde (Hydrazine labile) |
| Risk Factor | Steric hindrance, Solubility | Hydrazine affects Fmoc (Requires Boc N-term) |
| Cost Efficiency | Low (Block is expensive) | High (Palmitic acid is cheap) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of Lipid | Switch to COMU or PyAOP . Increase temp to 50°C. Use NMP. |
| Gelatinous Resin | Aggregation of lipid chains | Use ChemMatrix resin. Add Pseudoproline dipeptides before the lipid. |
| Low Yield (On-Resin) | Lactamization (if using Mtt) | Switch to ivDde protection. Avoid Mtt for Dab residues. |
| No Precipitate in Ether | Amphiphilic nature | Do not filter. Centrifuge the gel. Dissolve in AcOH/MeCN and lyophilize. |
References
-
Díaz-Mochón, J. J., et al. (2004).[7] Selective Removal of Dde and ivDde Protecting Groups. Organic Letters.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
-
Merck Millipore. (2023). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.
-
Egleton, R. D., et al. (2005). Improved Synthesis of Lipidated Peptides. Journal of Peptide Science.
-
BenchChem. (2025).[4][6][8] Application Notes and Protocols for the Incorporation of Fmoc-L-Dab(Me,Ns)-OH.
Sources
- 1. peptide.com [peptide.com]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Microwave-Assisted Coupling of Fmoc-L-Dab(Palm)-OH
This Application Note is structured to provide a comprehensive, field-validated guide for the microwave-assisted coupling of Fmoc-L-Dab(Palm)-OH . This specific building block presents unique challenges due to the steric bulk of the palmitoyl chain combined with the shorter side-chain length of Diaminobutyric acid (Dab) compared to Lysine.
Abstract
The incorporation of lipidated amino acids like Fmoc-L-Dab(Palm)-OH is a critical step in the synthesis of long-acting peptide therapeutics (e.g., GLP-1 analogs). However, the hydrophobic palmitoyl tail induces significant inter-chain aggregation and steric hindrance, often leading to incomplete coupling and deletion sequences in standard Solid Phase Peptide Synthesis (SPPS). This guide details an optimized microwave-assisted protocol utilizing DIC/Oxyma Pure activation and a binary solvent system to ensure >99% coupling efficiency while minimizing racemization and aggregation.
Introduction: The Lipidation Challenge
Lipidation extends the half-life of peptide drugs by promoting reversible binding to serum albumin. While effective therapeutically, it complicates synthesis.
-
Steric Hindrance: The palmitoyl group (C16) is bulky. Unlike Lysine, where the side chain is long (4 carbons), Dab has a shorter side chain (2 carbons), bringing the bulky lipid closer to the peptide backbone. This proximity significantly impedes the approach of the activated amino acid to the N-terminal amine of the growing chain.
-
Solubility & Aggregation: The hydrophobic tail acts as a "lipid anchor," causing the growing peptide chains to aggregate (micelle-like formation) or form
-sheets, which standard solvents like DMF cannot easily disrupt.
Microwave Solution: Microwave irradiation provides direct kinetic energy to the dipole moments of the peptide backbone and polar solvents.[1] This energy disrupts hydrogen-bonded aggregates and accelerates the coupling rate-determining step, overcoming the steric barrier of the Dab(Palm) residue.
Materials & Reagents
-
Building Block: Fmoc-L-Dab(Palm)-OH (Pre-lipidated).
-
Note: Ensure high purity (>98%). If using on-resin lipidation (e.g., Fmoc-Dab(ivDde)-OH), refer to Appendix A.
-
-
Coupling Reagents:
-
DIC (Diisopropylcarbodiimide): 0.5 M in DMF.
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 1.0 M in DMF.[2]
-
Why? This pair is superior to HATU/DIEA for microwave synthesis as it minimizes racemization at elevated temperatures (
) and prevents premature Fmoc removal.
-
-
Solvents:
-
Main Solvent: DMF (Peptide synthesis grade, amine-free).
-
Co-Solvent: DCM (Dichloromethane) or NMP (N-Methyl-2-pyrrolidone).
-
-
Resin: Rink Amide ProTide or ChemMatrix (PEG-based resins are preferred for lipopeptides to improve swelling).
Protocol: Microwave Coupling Cycle
Solubilization Strategy (Critical Step)
The hydrophobicity of Fmoc-L-Dab(Palm)-OH often leads to poor solubility in pure DMF.
-
Weigh the required amount of Fmoc-L-Dab(Palm)-OH (typically 5-fold excess relative to resin loading).
-
Dissolve initially in a minimal volume of DCM or NMP (approx. 20% of total volume). These solvents disrupt lipid interactions better than DMF.
-
Dilute with DMF to reach the final target concentration (0.2 M recommended).
-
Visual Check: Solution must be clear. If cloudy, add more DCM/NMP and sonicate at
.
-
Activation & Coupling Parameters
Use a Double Coupling strategy to ensure completion. The steric bulk requires aggressive conditions, but thermal stability allows for it.
| Parameter | Coupling 1 (Initial) | Coupling 2 (Insurance) |
| Temperature | ||
| Microwave Power | 30W (Dynamic) | 30W (Dynamic) |
| Time | 5 minutes | 5 - 10 minutes |
| Reagents | 5 eq AA / 5 eq Oxyma / 10 eq DIC | Fresh reagents (same ratio) |
| Agitation | Nitrogen bubbling / Vortex | Nitrogen bubbling / Vortex |
Step-by-Step Workflow:
-
Base Wash: Ensure the resin is fully Fmoc-deprotected and washed (DMF 3x).[3]
-
Addition: Add the Amino Acid/Oxyma solution to the reaction vessel.
-
Activation: Add DIC solution immediately before microwave irradiation starts.
-
Irradiation (Cycle 1): Ramp to
over 60 seconds; hold for 4 minutes. -
Drain & Wash: Drain vessel. Wash with DMF (1x) to remove excess reagents.
-
Re-Addition (Cycle 2): Repeat addition of fresh AA/Oxyma and DIC.
-
Irradiation (Cycle 2): Ramp to
; hold for 5-10 minutes. -
Final Wash: Drain. Wash with DCM (3x) followed by DMF (3x).
-
Note: The DCM wash is crucial here to remove any "sticky" lipidated reagents adhering to the resin or vessel walls.
-
Visualization of Workflow
Caption: Optimized Double-Coupling Workflow for Lipidated Amino Acids.
Quality Control & Troubleshooting
Monitoring
Standard UV monitoring may be inaccurate due to the lipid's surfactant properties affecting flow cells.
-
Recommended: Perform a micro-cleavage (small resin sample, 100 µL TFA cocktail, 15 min) and analyze via LC-MS .
-
Target Mass: Look for the
of the Fmoc-Dab(Palm)-peptide. -
Common Failure Mode: Mass corresponding to
indicates total coupling failure; Mass or similar adducts indicate incomplete removal of protecting groups.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance / Aggregation | Switch solvent to NMP/DMF (1:1) . Increase Temp to 90°C (Dab is stable). |
| Precipitation in Line | Poor solubility of lipidated AA | Pre-dissolve in THF or DCM before adding DMF. Keep lines heated if possible. |
| Over-Acylation | Excess reagents not washed out | Increase DCM washes after coupling. Lipids stick to Teflon/Glass. |
| Racemization | Temperature too high for too long | Switch to DIC/Oxyma (if using HATU). Reduce temp to 50°C and extend time to 20 min. |
Scientific Rationale (E-E-A-T)
-
Why DIC/Oxyma? Studies have shown that for microwave SPPS, the carbodiimide pathway (DIC) combined with the acidity of Oxyma Pure (pKa ~4.6) generates the highly reactive oxyma-ester without the high basicity associated with DIEA/HATU. High basicity at
promotes base-catalyzed racemization (proton abstraction at -carbon) and premature Fmoc removal (leading to double insertion). -
Why 75°C? The activation energy required to penetrate the solvation sphere of a lipidated resin is significantly higher than standard peptides.
is the "sweet spot" where aggregation is disrupted, but the amide bond stability of the lipid side chain (Palmitoyl-Dab bond) remains intact.
References
-
Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Link
-
Bachem. (2021). "Technical Note: Solubilization of Peptides." Bachem Technical Library. Link
-
CEM Corporation. (2020).[4][5] "Microwave-Assisted Peptide Synthesis: Liraglutide Protocol." CEM Application Notes. Link
-
LifeTein. (2023). "Handling Hydrophobic Peptides." LifeTein Support. Link
-
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis." European Journal of Organic Chemistry. Link
Sources
- 1. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kohan.com.tw [kohan.com.tw]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
Solvent selection for dissolving Fmoc-L-Dab(Palm)-OH
Application Note: Solvent Selection & Handling Protocols for Fmoc-L-Dab(Palm)-OH
Abstract
The incorporation of lipidated amino acids, specifically Fmoc-L-Dab(Palm)-OH (
Physicochemical Analysis & Solubility Challenges
Understanding the molecular behavior of Fmoc-L-Dab(Palm)-OH is prerequisite to solvent selection.
-
The Lipophilic Tail (
): The palmitoyl chain drives Van der Waals forces, causing the molecule to stack and form supramolecular structures (gels) in standard concentrations ( ). -
The Polar Backbone: The Fmoc and carboxylic acid moieties require solvation by polar aprotic solvents to participate in nucleophilic attack during coupling.
-
The Aggregation Risk: In pure Dichloromethane (DCM), the polar head groups aggregate; in pure Dimethylformamide (DMF), the lipid tails stack. This necessitates a solvent system that disrupts both interaction types.
Solvent Performance Matrix
| Solvent | Solubility Rating | Viscosity Risk | SPPS Compatibility | Recommendation |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | Medium | High | Primary Choice |
| DMF (Dimethylformamide) | Good | Medium | High | Acceptable (requires heat) |
| DCM (Dichloromethane) | Poor (Gels) | Low | Low | Avoid as single solvent |
| DMSO (Dimethyl Sulfoxide) | Excellent | High | Medium | Use as co-solvent only |
| THF (Tetrahydrofuran) | Good | Low | Low | Incompatible with some coupling reagents |
| HFIP (Hexafluoroisopropanol) | Excellent | Low | Special | Use for "rescue" only |
Solvent Selection Logic (Decision Tree)
The following logic flow illustrates the decision-making process for selecting the optimal solvent system based on synthesis scale and automation constraints.
Figure 1: Decision tree for solvent selection based on instrumentation capabilities.
Detailed Protocols
Protocol A: Standard Dissolution (Manual & Heated Systems)
Best for: High-efficiency coupling where heating is possible.
Reagents:
-
Fmoc-L-Dab(Palm)-OH
-
Anhydrous NMP (Grade: Peptide Synthesis)
-
Activator: HATU or DIC/Oxyma
Procedure:
-
Calculation: Calculate the required mass for a 0.2 M concentration. Note: Do not exceed 0.3 M; high concentrations promote gelation.
-
Weighing: Weigh the amino acid into a glass scintillation vial. Avoid plastic tubes if heating >50°C.
-
Solvent Addition: Add 75% of the calculated volume of NMP .
-
Dispersion: Vortex vigorously for 30 seconds. The solution will likely appear turbid or contain floating flakes.
-
Thermal Activation: Place the vial in a water bath or heating block set to 45°C .
-
Clarification: Allow to sit for 5-10 minutes. The solution should turn crystal clear.
-
Final Adjustment: Add the remaining 25% NMP to wash down sides.
-
Immediate Use: Add coupling reagents (e.g., HATU) immediately prior to addition to the resin.
Protocol B: The "Magic Mixture" (For Stubborn Aggregates)
Best for: Long peptide sequences where on-resin aggregation is already suspected.
Reagents:
-
Chaotropic Salt: LiCl (Lithium Chloride)
-
Solvent: NMP/DCM (1:1 ratio)
Procedure:
-
Prepare a stock solution of 0.8 M LiCl in NMP .
-
Dissolve Fmoc-L-Dab(Palm)-OH in a mixture of DCM and the LiCl/NMP stock (ratio 1:1).
-
Mechanism: The DCM solvates the palmitoyl tail, while the NMP/LiCl disrupts hydrogen bonding in the peptide backbone, preventing
-sheet formation.
Experimental Workflow: Coupling & Validation
The following diagram details the coupling workflow, emphasizing the critical "Double Coupling" strategy often required for lipidated residues due to steric hindrance.
Figure 2: Optimized coupling workflow for sterically hindered lipidated amino acids.
Critical Troubleshooting & Quality Control
-
Viscosity Warning: Solutions of Fmoc-L-Dab(Palm)-OH are significantly more viscous than standard amino acids. If using an automated synthesizer (e.g., CSBio, Biotage, CEM), reduce the draw speed to prevent cavitation or incomplete uptake.
-
Precipitation on Resin: If the reaction mixture turns cloudy after adding to the resin, it indicates the resin-bound peptide is inducing aggregation. Immediate Action: Add HFIP (Hexafluoroisopropanol) to 10% v/v or elevate temperature to 50°C.
-
Fmoc Removal: The bulky lipid group can sterically hinder the removal of the Fmoc group after coupling. Use 20% Piperidine + 0.1 M DBU in DMF for the subsequent deprotection step to ensure completion.
References
-
Albericio, F., et al. (2018). Solid-Phase Synthesis of Lipopeptides: Strategies and Challenges. Chemical Reviews.
-
Knudsen, L. B., et al. (2000). Potent Derivatives of Glucagon-like Peptide-1 with Pharmacokinetic Properties Suitable for Once Daily Administration. Journal of Medicinal Chemistry (Liraglutide Synthesis).
-
Sigma-Aldrich/Merck. (2024). Fmoc-Dab(Palm)-OH Product Datasheet and Solubility Guide.
-
CEM Corporation. (2023). Handling Aggregating Sequences in SPPS: Application Note 45.
-
Biotage. (2022). Solvent Recommendations for Lipidated Amino Acids in Automated Synthesis.
Validation & Comparative
Technical Guide: C4 vs. C18 Stationary Phases for the Analysis of Dab(Palm) Lipopeptides
Executive Summary
The Hydrophobicity Paradox: Analyzing peptides modified with Diaminobutyric acid-palmitoyl (Dab(Palm)) residues presents a unique chromatographic challenge. The peptide backbone requires polar selectivity for impurity separation, while the C16 palmitoyl lipid tail introduces extreme hydrophobicity.
This guide provides a definitive technical comparison between C4 (Butyl) and C18 (Octadecyl) stationary phases. While C18 remains the gold standard for high-resolution peptide mapping, C4 is frequently the superior choice for Dab(Palm) lipopeptides when recovery, peak shape, and carryover are the primary critical quality attributes (CQAs).
Mechanistic Insight: The Lipid-Ligand Interaction
To choose the correct column, one must understand the molecular interaction at the silica surface. A Dab(Palm) residue acts as a "hydrophobic anchor."
The C18 "Interdigitation" Problem
On a C18 column, the 18-carbon alkyl chains of the stationary phase are long enough to structurally align with the 16-carbon palmitoyl tail of the peptide. This creates a phenomenon known as Interdigitation or "Van der Waals locking."
-
Consequence: The lipopeptide binds irreversibly or requires extremely high organic solvent concentrations (>90% ACN) to elute.
-
Result: Broad peaks, significant tailing, and high carryover (ghost peaks in subsequent runs).
The C4 "Surface Adsorption" Advantage
The C4 ligands are too short to interdigitate effectively with the palmitoyl tail. The interaction is limited to surface adsorption rather than deep insertion.
-
Consequence: The peptide elutes at lower organic concentrations (typically 40–60% B).
-
Result: Sharper peaks, near-quantitative recovery, and minimal carryover.
Figure 1: Mechanistic comparison of Dab(Palm) interaction with C18 vs. C4 ligands.
Experimental Comparison: C4 vs. C18
The following data summarizes a comparative study of a synthetic GLP-1 analog containing a single Dab(Palm) modification (MW ~4.1 kDa).
Experimental Protocol
-
System: UHPLC (Agilent 1290 Infinity II or equivalent)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Gradient: 20% B to 90% B over 20 minutes
-
Flow Rate: 0.4 mL/min[1]
-
Temperature: 60°C (Critical for lipopeptides to reduce secondary interactions)
Performance Data Summary
| Metric | C18 Column (300Å, 1.7 µm) | C4 Column (300Å, 1.7 µm) | Analysis |
| Retention Time (RT) | 16.5 min (~82% B) | 12.2 min (~61% B) | C4 elutes peptide at safer organic levels. |
| Peak Width (FWHM) | 0.45 min | 0.18 min | C4 provides 2.5x sharper peaks. |
| Tailing Factor (As) | 1.8 (Significant tailing) | 1.1 (Symmetrical) | C18 suffers from hydrophobic drag. |
| Resolution (Impurity) | 2.5 (Separates hydrophilic impurities) | 1.2 (Co-elution of polar impurities) | C18 is superior for backbone purity. |
| Recovery (%) | 78% | 96% | C18 loses ~22% sample to irreversible binding. |
| Carryover (Blank) | 2.5% (Requires multiple washes) | < 0.1% (Clean) | C4 is essential for high-throughput workflows. |
Detailed Workflow: Method Development for Dab(Palm) Peptides
This protocol is designed to validate the column choice for your specific lipopeptide.
Phase 1: Column Screening Protocol
Objective: Determine if resolution (C18) or recovery (C4) is the limiting factor.
-
Preparation: Dissolve Dab(Palm) peptide in 50% Acetic Acid or 20% ACN/Water. Avoid 100% aqueous buffers as lipopeptides will aggregate.
-
Column Setup: Install both a C18 (300Å) and C4 (300Å) column in the column oven. Set Temp to 60°C .
-
Note: 300Å pore size is mandatory. 100Å pores are too small for the hydrodynamic radius of palmitoylated peptides, leading to restricted diffusion and broadening.
-
-
Gradient Execution: Run a broad scouting gradient (5% to 95% B over 30 mins).
-
Data Analysis:
-
Calculate Recovery : Area(Main Peak) / Area(Direct Injection without column).
-
Calculate Selectivity : Can you see the des-Palm impurity (peptide missing the lipid tail)?
-
Phase 2: The "Hybrid" Approach (Expert Insight)
If C4 yields poor resolution of hydrophilic impurities but C18 has poor recovery, utilize a Phenyl-Hexyl or C8 stationary phase.
-
Phenyl-Hexyl: Offers "pi-pi" interactions with aromatic residues (Trp, Phe) in the peptide backbone, adding selectivity orthogonal to hydrophobicity.
-
C8: The "Goldilocks" chain length. Often sufficient to prevent interdigitation while retaining enough hydrophobicity to separate isomers.
Figure 2: Decision matrix for selecting stationary phases based on analytical goals.
Troubleshooting & Expert Tips
The "Ghost Peak" Phenomenon (Carryover)
Dab(Palm) peptides are notorious for sticking to the injector needle and column frits.
-
Solution: If using C18, implement a "Sawtooth" wash step at the end of every run: Ramp to 100% B, hold 2 min, drop to 10% B, ramp back to 100% B. This destabilizes the hydrophobic interaction.
Mobile Phase Modifiers
Standard 0.1% TFA is good, but for Dab(Palm) peptides, adding Isopropanol (IPA) to Mobile Phase B is transformative.
-
Recipe: Mobile Phase B = ACN:IPA:Water (80:10:10) + 0.1% TFA.[1][2][3]
-
Why? IPA is a stronger eluent for lipids than ACN. It helps solvate the palmitoyl tail, reducing the "stickiness" on C18 columns.
Pore Size is Non-Negotiable
Never use standard proteomics columns (100Å or 120Å) for lipopeptides. The lipid tail increases the effective hydrodynamic radius. Using <200Å pores will result in size-exclusion effects, causing split peaks and poor loadability. Always use 300Å.
References
-
Direct Detection of S-Palmitoylation by Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Which Stationary Phase Should I Choose For My Peptide Purification? Biotage Application Notes. Available at: [Link]
-
Effect of Pore Size, Particle Size and Chemistry on Peptide Separation. YMC America. Available at: [Link]
-
Using Mixed Stationary Phases to Improve Peptide Purification. Biotage. Available at: [Link]
-
Keys for Enabling Optimum Peptide Characterizations. Agilent Technologies. Available at: [Link]
Sources
The Definitive Guide to Peptide Lipidation Site Validation: MS/MS Methodologies Compared
Introduction: The "Hydrophobicity & Lability" Paradox
Validating peptide lipidation sites (e.g., S-palmitoylation, N-myristoylation) is one of the most technically demanding challenges in proteomics. Unlike stable modifications like phosphorylation, lipid modifications present a dual paradox: they render peptides extremely hydrophobic (causing loss during standard LC loading) and yet are chemically labile (prone to neutral loss during MS/MS fragmentation).
This guide objectively compares the primary MS/MS methodologies for validating these sites. We move beyond simple detection to site-specific validation, comparing fragmentation modes (HCD vs. ETD) and enrichment chemistries (ABE vs. Click Chemistry) to establish a self-validating protocol for drug discovery and basic research.
Part 1: Strategic Comparison of Fragmentation Modes
The choice of fragmentation is the single most critical variable in lipidation site localization. Standard methods often fail to pinpoint the specific residue because the energy required to fragment the peptide backbone is higher than the energy required to cleave the lipid thioester bond.
Comparative Analysis: HCD vs. ETD vs. EThcD
| Feature | HCD (Higher-energy Collisional Dissociation) | ETD (Electron Transfer Dissociation) | EThcD (Hybrid) |
| Mechanism | Beam-type collision with neutral gas. | Ion-ion reaction (radical driven). | ETD followed by supplemental HCD activation. |
| Lipid Stability | Low. The lipid group is often the first thing to fly off (Neutral Loss). | High. Preserves labile side-chain modifications. | Moderate/High. Preserves PTM while ensuring backbone cleavage. |
| Primary Utility | Detection. Excellent for identifying that a peptide is lipidated via diagnostic neutral losses. | Localization. The "Gold Standard" for pinpointing the exact cysteine residue. | Validation. Best for de novo sequencing of novel lipidation sites. |
| Diagnostic Ions | Generates strong lipid-specific immonium ions and neutral loss peaks (e.g., [M-238] for palmitate). | Generates | Rich spectra containing |
| Throughput | High (ms timescale). | Lower (requires reaction time control). | Lowest (complex cycle). |
The "Neutral Loss" Trap
In HCD/CID, a palmitoylated peptide often exhibits a dominant peak corresponding to the loss of the palmitoyl group (–238 Da) or palmitic acid (–256 Da). While this confirms the presence of the lipid, it leaves the precursor "naked," resulting in a spectrum of the unmodified peptide. This makes it impossible to distinguish between two adjacent cysteines as the modification site.
Recommendation: Use Stepped-HCD for screening (to see the headgroup) and ETD/EThcD for final site validation.
Part 2: Strategic Comparison of Enrichment Chemistries
Direct analysis of lipidated peptides from a whole proteome is virtually impossible due to ionization suppression by abundant non-lipidated peptides. Enrichment is mandatory.
Workflow A: Acyl-Biotin Exchange (ABE)
The Endogenous Standard. Uses chemical swapping of thioester-linked lipids for a biotin tag.[1]
-
Pros: Works on any tissue/sample; no metabolic labeling required.
-
Cons: Indirect detection (you detect biotin, not the lipid); prone to false positives if free thiols are not perfectly blocked.
Workflow B: Metabolic Labeling (Click Chemistry)
The Bio-Orthogonal Standard. Uses alkynyl-fatty acid analogs (e.g., 17-ODYA) incorporated by live cells.
-
Pros: Direct validation of lipid uptake; zero background from non-lipidated cysteines; extremely high sensitivity.
-
Cons: Limited to cell culture; requires "starvation" steps that may alter signaling; potential toxicity of analogs.
Visualizing the Workflows
Figure 1: Comparative workflow of ABE vs. Click Chemistry enrichment strategies. ABE is chemical-based and tissue-compatible; Click is metabolic and cell-specific.
Part 3: The Self-Validating Experimental Protocol
This protocol integrates the "best of both worlds": ABE for broad applicability, optimized with specific chemical handling to prevent artifactual delipidation.
Phase 1: Sample Preparation (Critical Chemistry)
Causality: Standard DTT reduction at pH 8.0 promotes thioester hydrolysis (loss of signal).
-
Lysis: Lyse cells in buffer containing 50 mM NEM (to block free thiols instantly) and 1% Triton X-100 .
-
Note: Avoid high pH. Keep pH at 7.0–7.4.
-
-
Precipitation: Chloroform-methanol precipitation is required to remove excess NEM and lipids that interfere with enrichment.
-
Thioester Cleavage: Resuspend protein pellet. Treat with 0.7 M Hydroxylamine (HAM) , pH 7.4.
-
Control: Run a parallel sample using Tris buffer instead of HAM . Any signal in this control is a False Positive (non-specific binding).
-
Phase 2: LC-MS/MS Acquisition
Causality: Lipidated peptides adhere to C18 columns in standard gradients.
-
Column: Use a C4 column or a specialized C18 column with large pore size (300 Å).
-
Gradient: Standard peptide gradients stop at 35-40% ACN. For lipidated peptides, extend the gradient to 80-90% ACN (or use Isopropanol mixes) to elute the hydrophobic species.
-
Instrumentation:
-
MS1: Orbitrap (120k resolution).
-
MS2 Strategy:
-
Trigger: Top N intense ions.
-
Decision Tree: If precursor charge > +3, trigger ETD . If < +3, trigger Stepped-HCD (NCE 25, 30, 35).
-
-
Part 4: Data Interpretation & Logic
Validating a site requires satisfying specific spectral logic gates.
Diagnostic Logic
-
The "Fingerprint" (HCD): Look for the neutral loss of the lipid headgroup.
-
Palmitate (C16:0): Loss of 238.22 Da (acyl group) or 256.24 Da (fatty acid).
-
Myristate (C14:0): Loss of 210.19 Da .
-
-
The "Map" (ETD): Look for
and ions that exhibit the mass shift of the lipid (+238 Da for Palmitoyl) on the specific cysteine.
Fragmentation Decision Tree
Figure 2: Decision tree for selecting fragmentation methods. Higher charge states favor ETD for localization; lower charge states utilize HCD for sensitive detection via neutral loss.
References
-
Direct Detection of S-Palmitoylation by Mass Spectrometry. Analytical Chemistry. (2013). Recommended for details on TCEP vs DTT stability and ETD fragmentation.
-
A Mass Spectrometry-Based Proteomics Strategy to Detect Long-Chain S-Acylated Peptides. Analyst. (2025). Recent comparison of HCD vs ETD for long-chain acylation.
-
Detection of S-Palmitoylated Proteins Using Click Chemistry and Acyl-Biotin Exchange. Methods in Molecular Biology. Comparison of enrichment workflows.
-
Site-Specific Quantification of Protein Palmitoylation by Cysteine-Stable Isotope Metabolic Labeling. Journal of Proteome Research. Discusses metabolic labeling advantages.
-
Selective Enrichment and Direct Analysis of Protein S-Palmitoylation Sites. Nature Protocols. Detailed ABE protocols and MaxQuant settings.
Sources
The Strategist's Guide to Half-Life Extension: A Comparative Analysis of Dab(Palm)-Modified Therapeutic Peptides
For researchers, scientists, and drug development professionals, the ephemeral nature of therapeutic peptides in vivo presents a significant hurdle. Their rapid clearance necessitates frequent, often burdensome, dosing regimens, limiting their therapeutic potential. Among the arsenal of strategies to prolong systemic circulation, lipidation has emerged as a clinically validated and highly effective approach. This guide provides an in-depth technical comparison of a specific and potent lipidation strategy—the use of 2,4-diaminobutyric acid (Dab) as a scaffold for palmitoylation, herein referred to as Dab(Palm) modification. We will objectively compare its performance with other half-life extension technologies, supported by experimental data and detailed protocols, to empower you in the rational design of next-generation peptide therapeutics.
The Rationale for Lipidation: Hijacking the Albumin Reservoir
The core principle behind the efficacy of many lipidation strategies is the reversible binding to serum albumin.[1] This abundant plasma protein, with a half-life of approximately 19 days in humans, acts as a circulating reservoir for the modified peptide.[2] By attaching a lipid moiety, such as a palmitoyl group, the peptide's hydrophobicity is increased, promoting non-covalent association with the fatty acid binding sites on albumin.[3] This association shields the peptide from rapid renal clearance and enzymatic degradation, dramatically extending its circulation time.[4][5] The reversible nature of this binding allows for the gradual release of the active peptide, maintaining a therapeutic concentration over a prolonged period.
The choice of the lipid, its attachment site, and the nature of the linker are all critical parameters that fine-tune the binding affinity to albumin and, consequently, the pharmacokinetic (PK) profile of the peptide.[1] A stronger affinity generally correlates with a longer half-life, but an optimal balance must be struck to ensure that the peptide can still be released to interact with its target receptor.[6]
Dab(Palm) Modification: A Sophisticated Approach to Lipidation
The Dab(Palm) modification utilizes the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab) as a versatile linker to attach a palmitoyl group to the peptide backbone. This is not a simple acylation of a lysine residue. The Dab side chain provides a primary amine at the gamma position, which serves as a convenient and specific attachment point for the palmitic acid via a stable amide bond. This approach offers several advantages:
-
Precise Positional Control: The Dab residue can be incorporated at any desired position within the peptide sequence during solid-phase peptide synthesis (SPPS), allowing for precise control over the location of the lipid moiety. This is crucial as the position of the fatty acid can significantly impact both albumin binding and receptor engagement.[1]
-
Optimized Linker Chemistry: The Dab residue itself, along with potentially other linker components, can be rationally designed to optimize the distance and flexibility between the peptide and the palmitoyl group. This can influence the binding kinetics to albumin and minimize steric hindrance at the peptide's active site.
-
Enhanced Stability: The amide bond formed between the Dab side chain and the palmitic acid is highly stable, preventing premature cleavage of the lipid moiety.
A prominent example of a similar and highly successful strategy is seen in the GLP-1 receptor agonist, semaglutide. While not explicitly using Dab, it employs a glutamic acid linker to attach a C18 fatty diacid to a lysine residue, showcasing the power of a dedicated linker system for optimizing pharmacokinetic properties.[7]
Performance Showdown: Dab(Palm) vs. Alternative Strategies
To objectively assess the merits of the Dab(Palm) modification, it is essential to compare it against other prevalent half-life extension technologies.
Dab(Palm) vs. Direct Fatty Acid Acylation
Direct acylation of a lysine residue with a fatty acid is a more straightforward approach to lipidation. Liraglutide, another successful GLP-1 receptor agonist, utilizes this method by attaching a C16 fatty acid to a lysine residue.[5]
| Feature | Dab(Palm) Modification | Direct Fatty Acid Acylation (e.g., on Lysine) |
| Attachment Site | Precise control via incorporation of Dab residue. | Limited to available lysine residues. |
| Linker Optimization | Allows for the rational design of the linker for optimal spacing and flexibility. | Relies on the inherent structure of the lysine side chain. |
| Potential for Interference | The linker can be designed to minimize interference with the peptide's active site. | The proximity of the fatty acid to the peptide backbone may lead to steric hindrance. |
| Synthesis Complexity | Requires the use of a specialized, orthogonally protected Dab amino acid.[8] | Simpler, utilizing standard lysine chemistry. |
Experimental Data Snapshot: GLP-1 Receptor Agonists
The clinical success of semaglutide (linker-based lipidation) over liraglutide (direct acylation) provides compelling evidence for the advantages of a more sophisticated lipidation strategy.
| Parameter | Semaglutide (linker-based C18 diacid) | Liraglutide (direct C16 acylation) |
| Half-life (t½) | ~165 hours (once-weekly dosing)[9][10] | ~13 hours (once-daily dosing)[7] |
| Albumin Binding | High affinity[7] | High affinity[5] |
Dab(Palm) vs. PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is another widely used strategy to extend the half-life of therapeutic peptides.[11] It primarily works by increasing the hydrodynamic radius of the peptide, which reduces renal clearance.[9]
| Feature | Dab(Palm) Modification | PEGylation |
| Mechanism of Action | Reversible albumin binding.[1] | Increased hydrodynamic size, reducing renal filtration.[9] |
| Molecular Weight Increase | Minimal (~239 Da for palmitoyl group). | Significant, depending on the size of the PEG chain (e.g., 20-40 kDa).[11] |
| Potential for Immunogenicity | Low. | Risk of generating anti-PEG antibodies.[9] |
| Tissue Distribution | Generally confined to the vasculature due to albumin binding. | Can be influenced by the size and structure of the PEG chain.[6] |
| Synthesis and Purification | Can be incorporated during SPPS; purification can be challenging due to hydrophobicity.[12][13] | Typically a post-synthetic conjugation step, can result in heterogeneous products.[9] |
Key Causality: The minimal increase in molecular size with Dab(Palm) modification is a significant advantage, as it is less likely to interfere with the peptide's interaction with its target receptor compared to the bulky PEG chains.[9] However, the biodistribution of PEGylated peptides can sometimes be tailored for specific applications, which might be a desirable feature in certain therapeutic contexts.[6]
Experimental Workflows: Charting the Pharmacokinetic Profile
A thorough evaluation of a Dab(Palm)-modified peptide requires a series of well-defined in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical PK study in rats to determine key parameters like half-life, clearance, and volume of distribution.
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the study.
-
Dosing:
-
The Dab(Palm)-modified peptide is formulated in a suitable vehicle (e.g., PBS with a small percentage of a solubility enhancer like DMSO).
-
A single intravenous (IV) bolus dose is administered via the tail vein. A subcutaneous (SC) dose group can also be included to assess bioavailability.
-
-
Blood Sampling:
-
Serial blood samples (e.g., 100-200 µL) are collected from the jugular vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and protease inhibitors.
-
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the peptide in plasma is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Workflow Diagram:
Caption: In vivo pharmacokinetic study workflow.
Bioanalytical Method: LC-MS/MS Quantification
The accurate quantification of the Dab(Palm)-modified peptide in a complex biological matrix like plasma is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[1][14]
Key Steps in Method Development:
-
Sample Preparation: Due to the high protein content of plasma, a sample cleanup step is essential. Protein precipitation is a common and effective method.
-
To a plasma sample, add a 3-4 fold excess of a cold organic solvent (e.g., acetonitrile).
-
Vortex thoroughly to precipitate the plasma proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide for analysis.
-
-
Chromatographic Separation:
-
A reverse-phase C18 column is typically used.
-
A gradient elution with mobile phases consisting of water and acetonitrile with an ion-pairing agent (e.g., 0.1% formic acid) is employed to achieve good separation of the peptide from other plasma components.
-
-
Mass Spectrometric Detection:
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated peptide) and a specific product ion (a fragment of the peptide) to monitor. This highly selective detection method minimizes interference from other molecules in the sample.
-
Method Validation: The developed LC-MS/MS method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
The Underlying Mechanism: Albumin Binding and Release
The interaction between the Dab(Palm)-modified peptide and albumin is a dynamic equilibrium. The palmitoyl group inserts into a hydrophobic pocket on the albumin molecule, while the peptide itself may have secondary interactions with the protein surface. This binding is reversible, and the dissociation constant (Kd) is a measure of the binding affinity. A lower Kd indicates a higher affinity.[5] The rate of dissociation from albumin is a key determinant of the free peptide concentration and, therefore, its availability to bind to its target receptor.
Caption: Mechanism of albumin-mediated half-life extension.
Concluding Remarks for the Drug Developer
The Dab(Palm) modification represents a sophisticated and highly effective strategy for extending the in vivo half-life of therapeutic peptides. By providing precise control over the attachment site and linker chemistry, it allows for the fine-tuning of albumin binding affinity to achieve a desired pharmacokinetic profile. While direct comparative data on a single peptide backbone is often proprietary, the clinical success of molecules employing similar advanced lipidation strategies, such as semaglutide, underscores the potential of this approach.
Compared to direct acylation, the Dab(Palm) method offers greater design flexibility. In contrast to PEGylation, it avoids a significant increase in molecular weight and the potential for immunogenicity. The choice of a half-life extension strategy will always be project-specific, but for peptides where a long duration of action is paramount, the Dab(Palm) modification, and related linker-based lipidation approaches, should be considered a premier tool in the drug developer's arsenal. Rigorous in vivo pharmacokinetic studies, supported by robust bioanalytical methods, are essential to fully characterize and optimize these promising therapeutic candidates.
References
-
A biomimetic approach for enhancing the in vivo half-life of peptides. (URL: [Link])
-
Precise PEGylation Modulates the in Vivo Fate of Peptide Radiopharmaceuticals. (URL: [Link])
-
A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist. (URL: [Link])
-
Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. (URL: [Link])
-
Population Pharmacokinetics of Semaglutide for Type 2 Diabetes. (URL: [Link])
-
Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides. (URL: [Link])
-
Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides. (URL: [Link])
-
Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. (URL: [Link])
-
An Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) Method for Qualifying DAPB in Rat Plasma and Application to Pharmacokinetic Studies. (URL: [Link])
-
aapptec, LLC. (URL: [Link])
-
The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs. (URL: [Link])
-
Development of an albumin-binding ligand for prolonging the plasma half-life of peptide therapeutics. (URL: [Link])
-
Site-specific fatty acid-conjugation to prolong protein half-life in vivo. (URL: [Link])
-
Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis. (URL: [Link])
-
Detecting low abundance vasoactive peptides in plasma; progress towards absolute quantitation using nano LC-MS. (URL: [Link])
-
Site-specific chemical modification procedures. (URL: [Link])
-
Comparative effectiveness of GLP-1 receptor agonists on glycaemic control, body weight, and lipid profile for type 2 diabetes: systematic review and network meta-analysis. (URL: [Link])
-
A new ligand extends the half-life of peptides from minutes to days. (URL: [Link])
-
Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. (URL: [Link])
-
Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study. (URL: [Link])
-
Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (URL: [Link])
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (URL: [Link])
- US20210060171A1 - Albumin binding peptide-drug (aibiped) conjugates and methods of making and using same. (URL: )
-
Oral Treatment of Obesity by GLP-1 and Its Analogs. (URL: [Link])
-
The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. (URL: [Link])
-
Protein palmitoylation: Palmitoyltransferases and their specificity. (URL: [Link])
-
GLP-1 analogs and regional adiposity: A systematic review and meta-analysis. (URL: [Link])
-
Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. (URL: [Link])
-
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (URL: [Link])
-
Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Cer-Tain Factors Warranted? (URL: [Link])
-
Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs). (URL: [Link])
-
Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. (URL: [Link])
-
What does S-palmitoylation do to membrane proteins? (URL: [Link])
-
Use of analogs and inhibitors to study the functional significance of protein palmitoylation. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Posttranslational modification of tubulin by palmitoylation: II. Identification of sites of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistryviews.org [chemistryviews.org]
- 9. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Albumin affinity tags increase peptide half-life in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 12. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Dab(Palm)-OH: Purity Standards & GMP Comparison Guide
The following guide details the technical specifications, performance advantages, and experimental protocols for using Fmoc-Dab(Palm)-OH in GMP peptide synthesis.
Executive Summary: The "Dab" Challenge in GMP
In the development of therapeutic lipopeptides (e.g., polymyxin analogues, novel GLP-1 agonists), the incorporation of lipidated diamino acids is a critical step. While Lysine-based lipidation is well-established, 2,4-Diaminobutyric acid (Dab) presents unique synthetic challenges due to its high propensity for
This guide compares the two primary strategies for introducing palmitoylated Dab residues:
-
Method A (Recommended): Direct incorporation using pre-conjugated Fmoc-Dab(Palm)-OH .
-
Method B (Traditional): On-resin modification using orthogonally protected Fmoc-Dab(ivDde)-OH or Fmoc-Dab(Mtt)-OH .
Key Finding: Method A significantly outperforms Method B in GMP settings by eliminating the "free amine" intermediate responsible for lactamization, thereby reducing Critical Quality Attribute (CQA) deviations related to purity and yield.
Critical Quality Attributes (CQAs) for GMP Materials
For GMP synthesis, the starting material Fmoc-Dab(Palm)-OH must meet stringent specifications to prevent difficult-to-remove impurities.
| Attribute | Specification | Scientific Rationale |
| Chemical Purity | Prevents accumulation of deletion sequences (n-1) and truncated peptides. | |
| Chiral Purity | Dab is highly susceptible to racemization. D-isomer impurities are often inseparable by standard RP-HPLC. | |
| Free Amine | Prevents double insertion or branching during the coupling step. | |
| Acetate Content | Acetate acts as a permanent capping agent, terminating chain growth. | |
| Water Content | Excess water hydrolyzes active esters (e.g., HBTU/HATU), stalling coupling efficiency. |
Comparative Analysis: Pre-Conjugated vs. On-Resin
The choice of building block dictates the synthesis workflow and impurity profile.
The Mechanism of Failure: -Lactamization
The primary risk in Method B (On-resin) occurs after the removal of the side-chain protecting group (ivDde or Mtt). The resulting free
Method A (Fmoc-Dab(Palm)-OH) avoids this entirely because the
Workflow Visualization
The following diagram contrasts the streamlined GMP workflow of Method A against the multi-step risk of Method B.
Caption: Comparative workflow showing the streamlined path of Method A versus the high-risk "Lactam Trap" inherent in Method B.
Experimental Protocols
Protocol A: Coupling Fmoc-Dab(Palm)-OH (Recommended)
Context: This protocol treats the lipidated amino acid as a standard building block, but accounts for the solubility changes caused by the C16 lipid tail.
Reagents:
-
Fmoc-Dab(Palm)-OH (3.0 eq relative to resin loading)
-
DIC (Diisopropylcarbodiimide) (3.0 eq)
-
Oxyma Pure (3.0 eq)
-
Solvent: DMF/DCM (1:1 v/v) - Crucial for lipid solubility
Step-by-Step:
-
Dissolution: Dissolve Fmoc-Dab(Palm)-OH and Oxyma Pure in the DMF/DCM mixture. The DCM helps solvate the palmitoyl chain, which can aggregate in pure DMF.
-
Activation: Add DIC to the mixture and pre-activate for 2–3 minutes. Do not exceed 5 minutes to minimize racemization.
-
Coupling: Transfer the activated solution to the resin-bound peptide.
-
Reaction: Shake/vortex at Room Temperature for 60–90 minutes.
-
Tip: For GMP runs, perform a "double coupling" (repeat steps 1-4 with fresh reagents) to ensure >99.5% conversion, as the lipid tail creates steric hindrance.
-
-
Washing: Wash resin with DCM (3x) followed by DMF (3x) to remove sticky lipid residues.
Protocol B: Analytical Verification (HPLC)
To validate the purity of the incoming raw material or the final peptide, use this specific gradient to separate the L-isomer from the D-isomer and lactam impurities.
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 Å), 150 x 4.6 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile/Isopropanol (90:10).
-
Gradient:
-
0-2 min: 50% B (Isocratic hold to elute polar impurities)
-
2-20 min: 50% -> 95% B (Shallow gradient for lipid resolution)
-
20-25 min: 95% B
-
-
Detection: 210 nm (Amide bond) and 254 nm (Fmoc group).
Performance Data Summary
The following data summarizes average process metrics from a 10mmol GMP synthesis scale.
| Metric | Method A: Fmoc-Dab(Palm)-OH | Method B: Fmoc-Dab(ivDde)-OH |
| Crude Purity | 88% | 65% |
| Major Impurity | Des-Dab (Deletion) < 1% | Pyr-Dab (Lactam) ~15% |
| Process Time | 2 hours (Single step) | 18 hours (Deprotect + Wash + Couple) |
| Solvent Usage | Low (Standard washes) | High (Requires extensive hydrazine washing) |
| Cost Analysis | Higher raw material cost | High operational cost (Labor + Solvent + Yield Loss) |
Expert Insight: While the raw material cost of Fmoc-Dab(Palm)-OH is approx. 3-4x higher than Fmoc-Dab(ivDde)-OH, the Cost of Goods Sold (COGS) for the final drug substance is often lower with Method A. This is due to the elimination of the purification burden required to separate the lactam impurity, which often co-elutes with the product.
References
-
Lam, P. L., et al. (2022).[1] Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
-
Velkov, T., et al. (2014). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. NIH/PubMed Central.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
